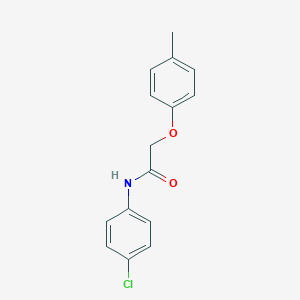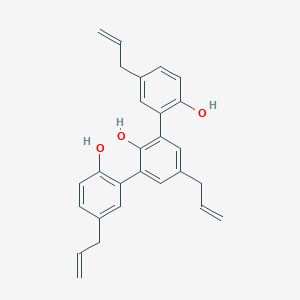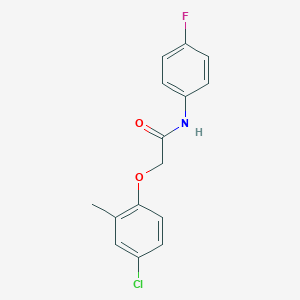
2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and has since been investigated for its effects on various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide involves its ability to activate AMPK, which in turn regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and protein synthesis. This compound has also been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, and to stimulate glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the activation of AMPK, inhibition of acetyl-CoA carboxylase, and stimulation of glucose uptake. It has also been shown to increase insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide is that it is a potent and selective activator of AMPK, which makes it a useful tool for studying the role of this enzyme in various physiological and pathological conditions. However, one limitation is that its effects on AMPK may be cell type-specific and may depend on the experimental conditions used.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide. One area of interest is its potential therapeutic applications in diabetes and other metabolic disorders, as well as in cancer and cardiovascular disease. Other areas of interest include its effects on inflammation and oxidative stress, as well as its potential interactions with other signaling pathways. Further research is needed to fully understand the mechanisms of action and potential therapeutic benefits of this compound.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide involves several steps, including the reaction of 4-chloro-2-methylphenol with 4-fluoroaniline to form the intermediate 2-(4-chloro-2-methylphenoxy)aniline. This intermediate is then reacted with acetic anhydride to yield 2-(4-chloro-2-methylphenoxy)acetanilide, which is subsequently treated with trifluoroacetic acid to give the final product, this compound.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular disorders. It has been shown to activate AMPK, which plays a crucial role in regulating glucose and lipid metabolism, as well as energy homeostasis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on AMPK and other signaling pathways.
Propriétés
Numéro CAS |
25175-65-9 |
|---|---|
Formule moléculaire |
C15H13ClFNO2 |
Poids moléculaire |
293.72 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,18,19) |
Clé InChI |
QCWOUSGPTYYIMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)F |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)

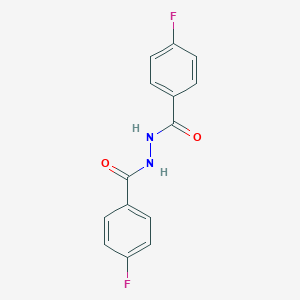
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)
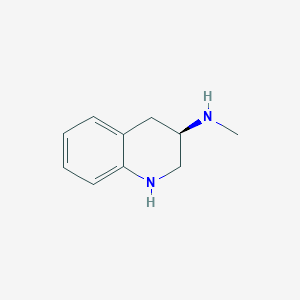

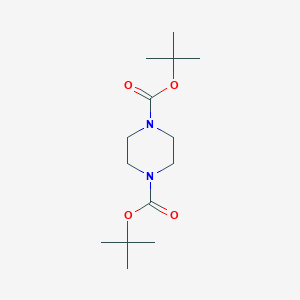
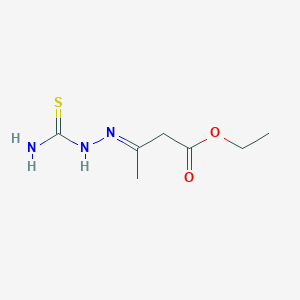
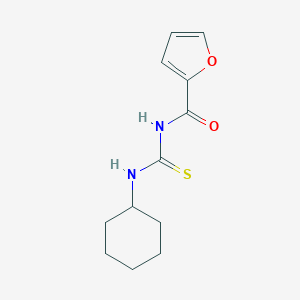
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
